6-Nitro-N-benzyl-2-quinolone
Description
6-Nitro-N-benzyl-2-quinolone is a substituted quinolone derivative featuring a benzyl group attached to the nitrogen atom of the 2-quinolone core and a nitro group at the 6-position. For instance, compounds like 6,8-dinitro-1-methyl-2-quinolone derivatives () share a similar quinolone backbone but differ in substituent patterns and nitro group positions .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-benzyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C16H12N2O3/c19-16-9-6-13-10-14(18(20)21)7-8-15(13)17(16)11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
VYCGOSPBFGDYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: N-Benzyl vs. 1-Methyl: The benzyl group in the target compound likely increases steric bulk and lipophilicity compared to the 1-methyl group in compounds. This could enhance membrane permeability in biological systems but reduce solubility in polar solvents.
Synthesis and Characterization: highlights amine substitution under reflux conditions in acetonitrile as a viable route for functionalizing quinolones . Adapting this method with benzylamine could yield the target compound. Elemental analysis discrepancies in (e.g., Compound 6: C 56.74% vs. calculated 56.69%) suggest minor impurities, emphasizing the need for rigorous purification in analogous syntheses .
Functional Group Interactions: The 8-hydroxy group in 6-Nitro-8-quinolinol () introduces hydrogen-bonding capacity, contrasting with the non-polar benzyl group in the target compound. This difference may impact applications in metal chelation or catalysis .
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